molecular formula C18H33NO3 B7641388 3-ethoxy-N-[(4-methoxyoxan-4-yl)methyl]spiro[3.5]nonan-1-amine

3-ethoxy-N-[(4-methoxyoxan-4-yl)methyl]spiro[3.5]nonan-1-amine

Cat. No. B7641388
M. Wt: 311.5 g/mol
InChI Key: GEPIUSQWBWEIKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethoxy-N-[(4-methoxyoxan-4-yl)methyl]spiro[3.5]nonan-1-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.

Mechanism of Action

The mechanism of action of 3-ethoxy-N-[(4-methoxyoxan-4-yl)methyl]spiro[3.5]nonan-1-amine is not fully understood. However, studies have shown that the compound interacts with specific proteins and enzymes in the body, which can lead to various biochemical and physiological effects.
Biochemical and Physiological Effects
Studies have shown that this compound can have various biochemical and physiological effects on the body. For example, the compound has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have neuroprotective effects and can improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3-ethoxy-N-[(4-methoxyoxan-4-yl)methyl]spiro[3.5]nonan-1-amine is its versatility in various lab experiments. The compound can be easily synthesized and purified, making it an ideal candidate for drug discovery and imaging studies. However, one of the limitations of the compound is its relatively low solubility in water, which can limit its use in certain applications.

Future Directions

There are several future directions for the study of 3-ethoxy-N-[(4-methoxyoxan-4-yl)methyl]spiro[3.5]nonan-1-amine. One of the major areas of interest is in the development of new drugs based on the structure of the compound. The compound has also shown potential as a fluorescent probe for imaging biological systems, and further studies in this area could lead to the development of new imaging techniques. Other future directions include the study of the compound's mechanism of action and its potential applications in other areas of scientific research.
Conclusion
In conclusion, this compound is a versatile compound that has shown potential in various areas of scientific research. Its synthesis method has been optimized to yield high purity and yield, making it an ideal candidate for drug discovery and imaging studies. Further research in this area could lead to the development of new drugs and imaging techniques, as well as a better understanding of the compound's mechanism of action and its potential applications in other areas of scientific research.

Synthesis Methods

The synthesis of 3-ethoxy-N-[(4-methoxyoxan-4-yl)methyl]spiro[3.5]nonan-1-amine involves the reaction of 4-methoxyoxan-4-ylmethylamine with 3-ethoxy-1-bromopropane in the presence of a base such as potassium carbonate. The resulting product is then treated with lithium aluminum hydride to obtain the final compound. The synthesis method has been optimized to yield high purity and yield of the compound.

Scientific Research Applications

3-ethoxy-N-[(4-methoxyoxan-4-yl)methyl]spiro[3.5]nonan-1-amine has been studied for its potential applications in various areas of scientific research. One of the major areas of interest is in the field of medicinal chemistry, where the compound has shown potential as a drug candidate for the treatment of various diseases, including cancer and neurological disorders. The compound has also been studied for its potential use as a fluorescent probe for imaging biological systems.

properties

IUPAC Name

3-ethoxy-N-[(4-methoxyoxan-4-yl)methyl]spiro[3.5]nonan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H33NO3/c1-3-22-16-13-15(18(16)7-5-4-6-8-18)19-14-17(20-2)9-11-21-12-10-17/h15-16,19H,3-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEPIUSQWBWEIKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(C12CCCCC2)NCC3(CCOCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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